molecular formula C11H11IN2OS B1640438 2,3-Dihydro-6-iodo-3-propyl-2-thioxo-4(1H)-quinazolinone

2,3-Dihydro-6-iodo-3-propyl-2-thioxo-4(1H)-quinazolinone

Cat. No. B1640438
M. Wt: 346.19 g/mol
InChI Key: DUIXAHCKGRNHJP-UHFFFAOYSA-N
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Patent
US06166208

Procedure details

Carbon disulfide (16.4 mL, 0.28 mole) was added to a solution of potassium hydroxide (18.4 g, 0.28 mol) in water (100 mL). The reaction mixture was then cooled to 1 1° C. and n-propylamine (16.6 g, 0.28 mol) was added. An exotherm to 14° C. was observed and the reaction mixture became an orange slurry. The mixture was heated at 60° C. for 1 h and then cooled to 17° C. Ethyl chloroformate (32 g, 0.30 mole) was then added over a 30 min period allowing the temperature to rise to 25° C. Additional potassium hydroxide (9.2 g, 0.14 mol) was then added. After stirring for 20 min, 5-iodoanthranilic acid (26.4 g, 0.10 mol) was added and the resulting tan slurry was heated to 75° C. After 4.5 h, the reaction mixture was cooled to room temperature. Concentrated aqueous HCl was added to reduce the pH from 10 to 2. The aqueous phase was decanted from the oily solids, and the solids were washed two times with water (100 mL each). Methanol (100 mL) was added to crystallize the produce. The solids were recovered by filtration, washed with methanol (2 times with 15 mL), and dried. The 2,3-dihydro-6-iodo-3-propyl-2-thioxo-4(1H)-quinazolinone weighed 27.8 g and had a melting point of 267-269° C.
Quantity
16.4 mL
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Three
Quantity
9.2 g
Type
reactant
Reaction Step Four
Quantity
26.4 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1](=[S:3])=S.[OH-].[K+].[CH2:6]([NH2:9])[CH2:7][CH3:8].ClC(OCC)=O.[I:16][C:17]1[CH:25]=[C:21]([C:22]([OH:24])=O)[C:20]([NH2:26])=[CH:19][CH:18]=1.Cl>O>[I:16][C:17]1[CH:25]=[C:21]2[C:20](=[CH:19][CH:18]=1)[NH:26][C:1](=[S:3])[N:9]([CH2:6][CH2:7][CH3:8])[C:22]2=[O:24] |f:1.2|

Inputs

Step One
Name
Quantity
16.4 mL
Type
reactant
Smiles
C(=S)=S
Name
Quantity
18.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
16.6 g
Type
reactant
Smiles
C(CC)N
Step Three
Name
Quantity
32 g
Type
reactant
Smiles
ClC(=O)OCC
Step Four
Name
Quantity
9.2 g
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
Quantity
26.4 g
Type
reactant
Smiles
IC1=CC=C(C(C(=O)O)=C1)N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
After stirring for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to 14° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 17° C
CUSTOM
Type
CUSTOM
Details
to rise to 25° C
TEMPERATURE
Type
TEMPERATURE
Details
the resulting tan slurry was heated to 75° C
WAIT
Type
WAIT
Details
After 4.5 h
Duration
4.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The aqueous phase was decanted from the oily solids
WASH
Type
WASH
Details
the solids were washed two times with water (100 mL each)
ADDITION
Type
ADDITION
Details
Methanol (100 mL) was added
CUSTOM
Type
CUSTOM
Details
to crystallize the produce
FILTRATION
Type
FILTRATION
Details
The solids were recovered by filtration
WASH
Type
WASH
Details
washed with methanol (2 times with 15 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
IC=1C=C2C(N(C(NC2=CC1)=S)CCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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